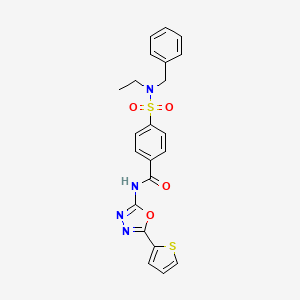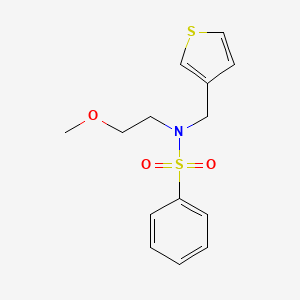
N-(2-methoxyethyl)-N-(thiophen-3-ylmethyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2-methoxyethyl)-N-(thiophen-3-ylmethyl)benzenesulfonamide, also known as MTSB, is a chemical compound that has been extensively studied for its potential applications in scientific research. MTSB is a sulfonamide derivative that has been shown to possess a wide range of biochemical and physiological effects, making it a valuable tool for researchers in a variety of fields.
Scientific Research Applications
Photodynamic Therapy Applications
Research has shown that derivatives of benzenesulfonamide, particularly those involving zinc phthalocyanines substituted with benzenesulfonamide groups, exhibit remarkable properties suitable for photodynamic therapy (PDT). Such compounds demonstrate good fluorescence properties, high singlet oxygen quantum yields, and appropriate photodegradation quantum yields, making them potential Type II photosensitizers for cancer treatment in PDT. These properties indicate the compound's potential in contributing to therapeutic strategies against cancer through the mechanism of photodynamic action (Pişkin, Canpolat, & Öztürk, 2020).
Enzyme Inhibition for Therapeutic Development
N-substituted benzenesulfonamides have been investigated for their role as enzyme inhibitors, showcasing potential therapeutic benefits. For instance, specific derivatives have been identified as high-affinity inhibitors of kynurenine 3-hydroxylase, an enzyme involved in the kynurenine pathway of tryptophan degradation. Inhibition of this enzyme could be relevant for exploring treatments for neurological disorders, demonstrating the therapeutic potential of benzenesulfonamide derivatives in modulating biochemical pathways associated with disease states (Röver et al., 1997).
Antibacterial Applications
Some derivatives of N-(2-methoxyethyl)-N-(thiophen-3-ylmethyl)benzenesulfonamide have been synthesized and evaluated for their antibacterial properties. For example, new series of benzenesulfonamides were tested against Escherichia coli, with certain compounds identified as potent inhibitors of bacterial strains. This research contributes to the development of new antibacterial agents, highlighting the chemical's role in addressing bacterial infections and resistance (Abbasi et al., 2019).
Carbonic Anhydrase Inhibition
N-substituted benzenesulfonamides have also been explored for their inhibitory activity against carbonic anhydrase, an enzyme of significant interest due to its role in various physiological and pathological processes. Studies involving the binding of these compounds to human carbonic anhydrase isoforms have provided insights into their mechanism of inhibition, which could be exploited in designing drugs for conditions such as glaucoma and edema (Di Fiore et al., 2011).
properties
IUPAC Name |
N-(2-methoxyethyl)-N-(thiophen-3-ylmethyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO3S2/c1-18-9-8-15(11-13-7-10-19-12-13)20(16,17)14-5-3-2-4-6-14/h2-7,10,12H,8-9,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVMKJIXVICNFHF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN(CC1=CSC=C1)S(=O)(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

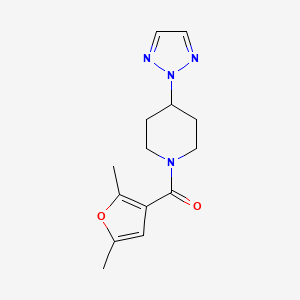
![1-Methyl-1h-pyrrolo[2,3-b]pyridine-2-carboxylic acid](/img/structure/B2797578.png)
![(3As,6aS)-N-ethyl-N-methyl-1,3,4,5,6,6a-hexahydrofuro[3,4-c]pyrrole-3a-carboxamide;2,2,2-trifluoroacetic acid](/img/structure/B2797580.png)
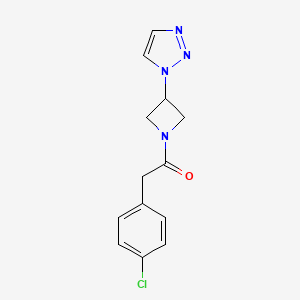
amino}acetate](/img/structure/B2797585.png)
![(1S)-1-[5-(Aminomethyl)-1H-1,2,4-triazol-3-yl]ethanol;hydrochloride](/img/structure/B2797587.png)
![7,8-Dimethoxy-3-(4-methylphenyl)-5-[(3-methylphenyl)methyl]pyrazolo[4,3-c]quinoline](/img/structure/B2797590.png)
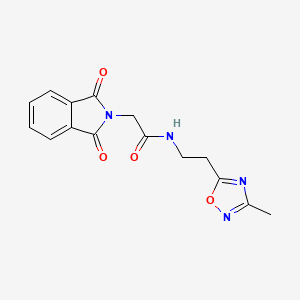



![3-[(3,4-dimethoxyphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one](/img/structure/B2797596.png)
![2-[(2,4-Dimethyl-1,3-thiazol-5-yl)methyl]-2,3,5,6,7,8-hexahydrocinnolin-3-one](/img/structure/B2797598.png)
